

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
Cat. No.:	B016758

[Get Quote](#)

An In-depth Technical Guide to **1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine**

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a disubstituted piperazine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. [1] Its unique structure, featuring a piperazine core with distinct aminophenyl and methoxyphenyl moieties, makes it a versatile intermediate for synthesizing a range of biologically active molecules.[1] This compound is particularly significant in the development of therapeutic agents, including advanced antifungal drugs and compounds targeting the central nervous system.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, experimental protocols, and applications.

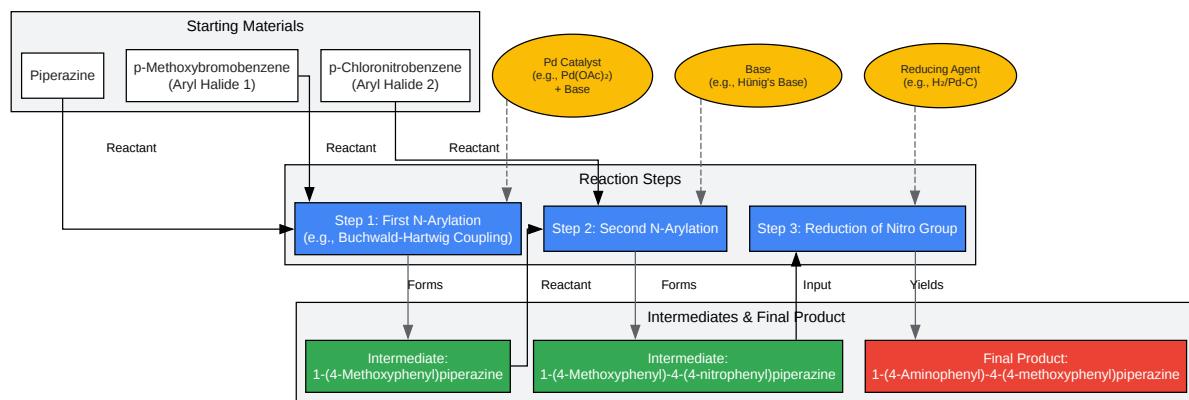
Chemical and Physical Properties

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is typically a crystalline powder, with its color ranging from white to yellow or dark amber depending on purity.[1][3] It is stable under normal temperature and pressure conditions.[3] The compound is slightly soluble in water but shows good solubility in various organic solvents, which facilitates its use in diverse chemical reactions.[3][4]

Data Summary

The core physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline	[5] [6] [7]
Synonyms	1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, Itraconazole Impurity 25	[2] [5]
CAS Number	74852-62-3	[1] [5] [6]
Molecular Formula	C ₁₇ H ₂₁ N ₃ O	[1] [3] [4] [6]
Molecular Weight	283.37 g/mol	[3] [4]
Appearance	White to off-white, or Yellow to amber to dark red crystalline powder	[1] [3] [5]
Melting Point	162-164 °C or 186 °C	[1] [3] [4]
Boiling Point	506.7 ± 50.0 °C (Predicted)	[2] [4]
Density	1.165 - 1.18 g/cm ³ (Predicted/Experimental)	[2] [3] [4]
pKa	7.69 ± 0.10 (Predicted)	[2] [4]
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane)	[2] [3] [4]
Purity	>96% - >98% (by HPLC)	[1] [3] [5]
Storage	Store in a cool, dry, dark place under an inert atmosphere.	[1] [3] [4]


Synthesis and Manufacturing

The synthesis of **1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine** can be achieved through several routes. A common and modern approach is the palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of an aryl halide with a piperazine derivative.[8]

Alternative methods include the reaction of N-substituted piperazines with appropriate aryl halides under basic conditions. For instance, one patented process involves reacting N-(4-Hydroxyphenyl)-piperazine with 1-chloro-4-nitrobenzene, followed by the catalytic reduction of the nitro group to an amine.[9] The choice of synthetic route often depends on the availability of starting materials, cost, and desired scale of production.[10]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of unsymmetrically substituted arylpiperazines, such as **1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine**, via a palladium-catalyzed cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a multi-step synthesis of **1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine**.

Experimental Protocols

This section provides a representative experimental protocol for a key synthetic step, adapted from patent literature.[10]

Synthesis of 1,4-bis(p-methoxyphenyl)piperazine (Illustrative Intermediate Step)

This protocol illustrates a palladium-catalyzed coupling reaction, a common method for forming the C-N bonds in this class of molecules.

Materials and Equipment:

- 100 mL three-neck reaction flask (pre-dried)
- Nitrogen gas inlet and outlet
- Magnetic stirrer and heating mantle
- Toluene (40 mL)
- Piperazine (0.431 g, 5 mmol)
- p-Methoxybromobenzene (2.244 g, 12 mmol)
- Palladium (II) acetate (0.025 g)
- Potassium tert-amylate (1.8 g)
- 5% Ammonium chloride aqueous solution
- Dichloromethane

Procedure:

- Equip the 100 mL reaction flask with a stirrer and ensure it is under a dry nitrogen atmosphere.[10]
- To the flask, add 40 mL of toluene, 0.025 g of palladium acetate, 1.8 g of potassium tert-amylyate, 0.431 g of piperazine, and 2.244 g of p-methoxybromobenzene.[10]
- Heat the reaction mixture to 110 °C and maintain this temperature for 1 hour with continuous stirring.[10]
- After 1 hour, cool the reaction mixture to room temperature.
- While controlling the temperature to below 20 °C, slowly add 80 g of a 5% aqueous ammonium chloride solution.[10]
- Extract the resulting mixture with 200 g of dichloromethane.
- Combine the organic layers and concentrate to dryness under reduced pressure.
- Purify the crude product via column chromatography to yield the desired product.[10]

Note: This specific protocol yields a symmetrically substituted piperazine. The synthesis of the target molecule, **1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine**, requires a multi-step approach with protecting groups or sequential additions to achieve the unsymmetrical substitution.

Applications in Research and Development

The primary application of this compound is as a pharmaceutical intermediate.[6] Its structural motifs are present in several marketed drugs and clinical candidates.

- **Antifungal Agents:** It is a well-documented intermediate in the synthesis of potent triazole antifungal agents, such as Posaconazole and Itraconazole.[2][11] These drugs are critical in treating serious fungal infections.
- **Neuropharmacology:** The arylpiperazine structure is a known pharmacophore that interacts with various neurotransmitter receptors.[1] Consequently, this compound is used in research

to develop new molecules for treating neurological and psychiatric disorders, including potential antidepressants and antipsychotics.[1]

- Other Industries: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of specialized dyes and agrochemicals, highlighting its versatility in chemical manufacturing.[1]

Safety, Handling, and Storage

Handling:

- Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
- Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Storage:

- The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[3]
- For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated conditions (2-8 °C) is recommended.[1][4] It has a shelf life of up to 2 years if stored properly.[3]

Conclusion

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a high-value chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antifungal and neuropharmacological agents. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for drug discovery and development. This guide provides the core technical information required by researchers and scientists working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-AMINOPHENYL)-4-(4-METHOXYPHENYL)PIPERAZINE | 74852-62-3 [amp.chemicalbook.com]
- 3. 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Powder Pharmaceutical-Grade Purity at Best Price [jigspharma.com]
- 4. 1-(4-AMINOPHENYL)-4-(4-METHOXYPHENYL)PIPERAZINE CAS#: 74852-62-3 [m.chemicalbook.com]
- 5. 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine | 74852-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Online | 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Manufacturer and Suppliers [scimlifify.com]
- 7. 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ANILINE | CAS 74852-62-3 [matrix-fine-chemicals.com]
- 8. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 10. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 11. darshanpharmaindia.in [darshanpharmaindia.in]
- To cite this document: BenchChem. [1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016758#1-4-aminophenyl-4-4-methoxyphenyl-piperazine-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com